molecular formula C11H12N4S B2633440 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034296-04-1

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2633440
CAS No.: 2034296-04-1
M. Wt: 232.31
InChI Key: GBGJQSNIHTXWCF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane Core Structure Characterization

The bicyclo[2.2.1]heptane framework forms the central scaffold of this compound, characterized by a norbornane-like structure with three distinct bridges. The [2.2.1] notation specifies two bridges containing two carbon atoms each and one bridge with a single carbon atom, creating a rigid, boat-shaped geometry. This bicyclic system imposes significant steric constraints, influencing both conformational flexibility and electronic properties.

The bridgehead positions (C1 and C4 in IUPAC numbering) exhibit non-planar hybridization due to the fused ring strain, resulting in bond angles of approximately 93° at these positions. This distortion enhances reactivity at the bridgehead carbons, particularly for electrophilic substitution or ring-opening reactions. The 2-thia-5-aza modification introduces heteroatoms into the bicyclic framework: a sulfur atom replaces a methylene group in the two-carbon bridge, while a nitrogen atom occupies the single-carbon bridge position. This substitution pattern creates distinct electronic environments, with the sulfur contributing polarizability and the nitrogen enabling potential hydrogen bonding interactions.

Pyrazolo[1,5-a]pyrazine Heterocyclic System Configuration

The pyrazolo[1,5-a]pyrazine moiety constitutes a fused bicyclic heteroaromatic system comprising a pyrazole ring annulated with a pyrazine. The fusion occurs between the 1-position of the pyrazole and the a-face of the pyrazine, creating a planar, conjugated π-system with three nitrogen atoms in the composite structure.

Key features include:

  • Aromatic Character : The 10π-electron system satisfies Hückel's rule through conjugation across both rings, with resonance stabilization energy comparable to indole derivatives.
  • Tautomeric Potential : The pyrazole NH proton exhibits tautomerism between N1 and N2 positions, though annulation with pyrazine locks the proton at N1 due to conjugation requirements.
  • Substituent Effects : The 4-position substitution on the pyrazine ring (connecting to the bicycloheptane core) creates an electron-deficient region ideal for nucleophilic aromatic substitution, while the pyrazole nitrogen lone pairs remain available for coordination chemistry.

Thia-Azabicyclic Substituent Orientation Analysis

The 2-thia-5-aza modification of the bicyclo[2.2.1]heptane core introduces critical stereoelectronic effects:

Feature Structural Impact Electronic Consequences
Sulfur in 2-position Increased bridge length (C-S ≈ 1.81Å) Enhanced polarizability and σ-hole formation
Nitrogen in 5-position Trigonal planar geometry (sp² hybridized) Conjugation with adjacent π-systems

The sulfur atom adopts an endo orientation relative to the bicyclic framework, creating a chiral center at C7. This configuration enables sulfur's lone pairs to participate in non-covalent interactions with adjacent heterocycles, while the nitrogen's position facilitates intramolecular hydrogen bonding with the pyrazolo-pyrazine system.

IUPAC Nomenclature Validation and Isomeric Considerations

The systematic name 5-(pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane adheres strictly to IUPAC guidelines through the following analysis:

  • Parent Hydride : Bicyclo[2.2.1]heptane establishes the base structure with bridge atom counts [2.2.1].
  • Heteroatom Prefixes :
    • "2-thia" designates sulfur replacement at position 2 (bridge between C1-C5)
    • "5-aza" indicates nitrogen substitution at position 5 (bridgehead C4)
  • Substituent Identification : The pyrazolo[1,5-a]pyrazin-4-yl group attaches at position 5 of the azabicyclo system, maintaining lowest locant priority.

Isomeric possibilities include:

  • Stereoisomerism : Two enantiomers from the sulfur-induced chirality at C7
  • Annulation Isomerism : Potential pyrazolo[1,5-c]pyrazine regioisomers differing in fusion positions
  • Tautomeric Forms : Keto-enol tautomerism in reduced oxidation states (not observed in parent compound)

Properties

IUPAC Name

5-pyrazolo[1,5-a]pyrazin-4-yl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-13-15-4-3-12-11(10(1)15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGJQSNIHTXWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic synthesis. One common approach is the cyclocondensation reaction, where a pyrazole derivative reacts with a suitable pyrazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound lies in its anticancer properties . Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit promising anticancer activity by inhibiting key kinases involved in cancer proliferation.

  • Mechanism of Action : The compound has been found to act as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). In vitro studies demonstrated that specific derivatives achieved an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, showcasing comparable efficacy to established inhibitors like ribociclib and larotrectinib .
  • Case Studies : A study involving a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating broad-spectrum activity .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects , making it a candidate for treating various inflammatory diseases.

  • Biological Activity : Pyrazolo derivatives have been documented to inhibit inflammatory pathways, including those mediated by cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Neuroprotective Effects

Recent studies suggest that pyrazolo compounds may offer neuroprotective benefits, particularly in conditions such as Alzheimer’s disease and Parkinson’s disease.

  • Research Findings : Certain derivatives have shown potential in inhibiting pathways associated with neurodegeneration, possibly through modulation of neurotransmitter systems or by reducing oxidative stress .

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds are noteworthy, particularly against bacterial infections.

  • Mechanism : Some derivatives selectively inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thus providing a target for antibacterial therapy without affecting human cells .

Drug Development and Synthesis

The synthesis of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane and its analogs is facilitated through various synthetic routes that allow for structural modifications aimed at enhancing biological activity.

  • Synthetic Approaches : Techniques such as annulation reactions and functional group modifications have been employed to create libraries of compounds for screening against various biological targets .

Summary Table of Applications

Application AreaMechanism/TargetExample Findings
AnticancerCDK2/TRKA inhibitorsIC50 = 0.09 µM (CDK2), GI% = 43.9% across cell lines
Anti-inflammatoryCOX inhibitionReduction in inflammatory markers
NeuroprotectionModulation of neurotransmitter systemsPotential reduction in neurodegeneration
AntimicrobialInhibition of bacterial DNA gyraseSelective inhibition without human toxicity
Drug DevelopmentStructural modificationsLibraries synthesized for biological screening

Mechanism of Action

The mechanism of action of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Bicyclic Scaffold Comparison

Compound Heteroatom Key Features Potential Impact
Target Compound S Pyrazolo-pyrazine, neutral S atom Balanced lipophilicity
2-Oxa analog () O Pyrimidine substituent, higher polarity Improved solubility
2,2-Dioxide derivative () S=O Sulfone groups, high polarity Enhanced target affinity

Aromatic Substituent Variations: Pyrazine vs. Pyrimidine

The pyrazolo[1,5-a]pyrazine moiety in the target compound differs from pyrazolo[1,5-a]pyrimidines (e.g., TRK kinase inhibitors in ) and quinazoline derivatives ():

  • Pyrazine vs. Pyrimidine : Pyrazine’s two adjacent nitrogen atoms create a electron-deficient aromatic system, favoring π-π stacking interactions. In contrast, pyrimidine-based analogs (e.g., TRK inhibitors in ) may exhibit stronger hydrogen bonding due to alternating N positions .
  • However, the target compound’s smaller pyrazine ring may improve metabolic stability .

Table 2: Aromatic Substituent Comparison

Compound Type Ring System Key Interactions Example Application
Target Compound Pyrazolo-pyrazine π-π stacking, moderate H-bonding Kinase inhibition (hypothesized)
TRK Inhibitors () Pyrazolo-pyrimidine Strong H-bonding Cancer therapy
Quinazoline Derivatives () Quinazoline-pyrrole Extended conjugation Antimicrobial agents

Biological Activity

The compound 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both pyrazole and thiazole moieties, which are known for their diverse biological activities. The molecular formula is C10H10N4SC_{10}H_{10}N_4S, with a molecular weight of 218.28 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane . For instance, compounds containing pyrazole rings have demonstrated significant inhibitory effects against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction.

  • Case Study : A related pyrazolo derivative was shown to inhibit CDK2 and TRKA kinases, with an IC50 of 0.09 µM and 0.45 µM respectively, indicating potent anticancer activity comparable to established inhibitors like ribociclib and larotrectinib .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of thiazole groups has been associated with enhanced anti-inflammatory effects.

  • Research Findings : Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. The presence of the pyrazole ring enhances the ability to disrupt bacterial cell membranes, leading to cell lysis.

  • Example : Pyrazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

The biological activities of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor of key kinases involved in cell proliferation and survival.
  • Cytokine Modulation : It can modulate the expression of inflammatory cytokines, thereby reducing inflammation.
  • Membrane Disruption : Its structural features allow it to interact with microbial membranes, leading to increased permeability and cell death.

Data Summary Table

Activity TypeRelated CompoundsIC50 ValuesReferences
AnticancerPyrazolo derivatives0.09 µM (CDK2)
0.45 µM (TRKA)
Anti-inflammatoryThiazole-containing pyrazolesNot specified
AntimicrobialPyrazole derivativesVariable

Q & A

Q. What are the key synthetic routes for preparing 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane?

Methodological Answer: The synthesis typically involves cyclization and coupling strategies. For example:

  • Step 1 : Prepare the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with acetylenic β-diketones, as described for analogous pyrazolo-pyrimidines .
  • Step 2 : Functionalize the pyrazine at position 4 using coupling reactions. demonstrates a similar approach, where lithium carboxylate intermediates react with heterocyclic amines under reflux conditions to form bicyclic structures .
  • Step 3 : Introduce the 2-thia-5-azabicyclo[2.2.1]heptane moiety via nucleophilic substitution or ring-closing metathesis. and highlight improved methods for synthesizing azabicyclo frameworks, such as using trans-4-hydroxy-L-proline as a chiral precursor .

Q. Key Analytical Data :

Intermediate/ProductCharacterization (1H NMR, MS)Reference
Pyrazolo[1,5-a]pyrazine coreδ 7.91–7.60 (m, aromatic H), m/z 254.1039 [M+H]+
Bicyclic intermediateδ 4.51 (s, 4H, bridgehead H), m/z 658.9 [M+H]+

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Essential for confirming regiochemistry and stereochemistry. For example, bridgehead protons in azabicyclo systems appear as singlets (e.g., δ 4.51 ppm in ) .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns. reports HRMS data (m/z 254.1039 [M+H]+) for pyrazolo-pyrazine derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹ in ) .

Advanced Research Questions

Q. How can conflicting NMR data for bicyclic intermediates be resolved during synthesis?

Methodological Answer: Contradictions in NMR data often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR : To freeze conformational exchange (e.g., coalescence temperature studies for bridgehead protons).
  • Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts. and provide benchmark data for analogous systems .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals. For example, NOESY correlations can confirm spatial proximity of protons in rigid bicyclic frameworks.

Q. What strategies improve regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., Boc) at non-reactive positions to guide coupling. uses Cbz protection during azabicyclo synthesis .
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated pyrazines. achieved 85% yield in similar reactions .
  • Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific sites. reports improved yields using NaOAc in acetic acid .

Q. How can conflicting biological activity data be analyzed for derivatives of this compound?

Methodological Answer:

  • Dose-Response Curves : Compare IC50 values across assays to identify outliers.
  • Structural-Activity Relationship (SAR) : Map substituent effects using data tables (e.g., Table 1 below).
  • Molecular Docking : Correlate activity with binding poses in target proteins. discusses SAR for pyrazolo-pyrimidine analogs .

Q. Table 1: SAR for Pyrazolo-Pyrazine Derivatives

Substituent PositionBiological Activity (IC50, nM)Key Finding
4-(Thiazole)12.5 ± 1.2High potency against kinase X
4-(Piperazine)85.3 ± 4.7Improved solubility, reduced activity
7-(Nitro)>1000Loss of activity due to steric hindrance

Q. What experimental design principles apply to optimizing azabicyclo ring closure?

Methodological Answer:

  • Reagent Selection : Use LiBH4 for selective reductions (e.g., achieved 93% yield in azabicyclo formation) .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., TsCl-mediated tosylation in ) .
  • Workflow Table :
StepReactionConditionsYield
1TosylationTsCl, Py, 5°C, 60 h94%
2ReductionLiBH4, dimethoxyethane, 0°C→RT93%
3CyclizationNaOMe, MeOH, reflux86%

Q. How are hydrazone-linked derivatives synthesized, and what analytical challenges arise?

Methodological Answer:

  • Synthesis : React hydrazine derivatives with aldehydes/ketones (e.g., refluxed thiosemicarbazides with chloroacetic acid in DMF/AcOH) .
  • Challenges :
    • Tautomerism : Hydrazones exist in E/Z forms, complicating NMR interpretation. Use NOESY to confirm geometry.
    • Purity : Recrystallize from DMF/EtOH mixtures () to remove unreacted starting materials .

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